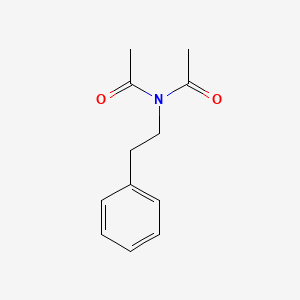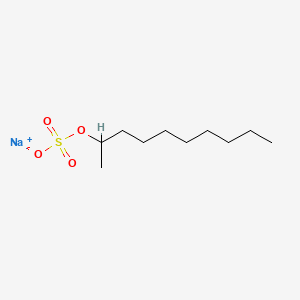
2-Decanol, hydrogen sulfate, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Decanol, hydrogen sulfate, sodium salt is an organosulfate compound with the molecular formula C10H23NaO4S. This compound is a sodium salt derivative of 2-decanol, where the hydroxyl group is replaced by a hydrogen sulfate group. It is commonly used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanol, hydrogen sulfate, sodium salt typically involves the sulfation of 2-decanol. This can be achieved by reacting 2-decanol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of sulfur trioxide to 2-decanol under controlled conditions, followed by neutralization with sodium hydroxide. The product is then purified through crystallization or distillation to obtain the desired purity.
化学反応の分析
Types of Reactions
2-Decanol, hydrogen sulfate, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2-decanol and sulfuric acid.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can participate in such reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Conditions often involve the use of solvents like dichloromethane and controlled temperatures.
Hydrolysis: This reaction typically occurs in aqueous solutions at varying pH levels.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation of the derivative compounds.
Major Products
Substitution Reactions: Products vary based on the substituent introduced.
Hydrolysis: The primary products are 2-decanol and sulfuric acid.
科学的研究の応用
2-Decanol, hydrogen sulfate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in studies involving cell membrane interactions and protein binding due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, personal care products, and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2-Decanol, hydrogen sulfate, sodium salt primarily involves its surfactant properties. It reduces surface tension, allowing for better interaction between molecules in a solution. This property is particularly useful in emulsification and solubilization processes. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the formation of micelles and other structures.
類似化合物との比較
Similar Compounds
2-Decanol: The parent compound, which lacks the hydrogen sulfate group.
Sodium dodecyl sulfate: Another surfactant with a similar structure but a longer carbon chain.
Sodium lauryl sulfate: A widely used surfactant in detergents and personal care products.
Uniqueness
2-Decanol, hydrogen sulfate, sodium salt is unique due to its specific carbon chain length and the presence of the hydrogen sulfate group. This combination provides distinct surfactant properties, making it suitable for specialized applications where other surfactants may not be as effective.
特性
CAS番号 |
32687-84-6 |
|---|---|
分子式 |
C10H21NaO4S |
分子量 |
260.33 g/mol |
IUPAC名 |
sodium;decan-2-yl sulfate |
InChI |
InChI=1S/C10H22O4S.Na/c1-3-4-5-6-7-8-9-10(2)14-15(11,12)13;/h10H,3-9H2,1-2H3,(H,11,12,13);/q;+1/p-1 |
InChIキー |
UOCBNOYTNWINFD-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCC(C)OS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


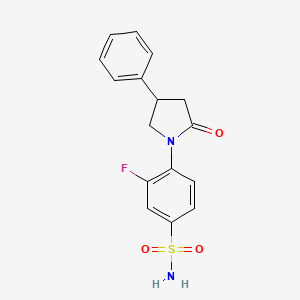

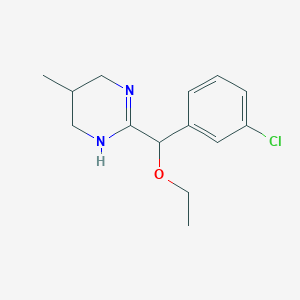
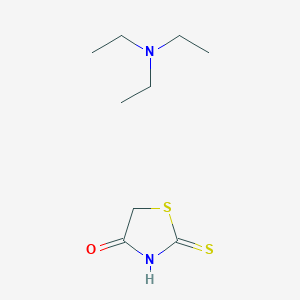
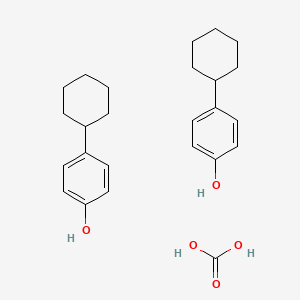
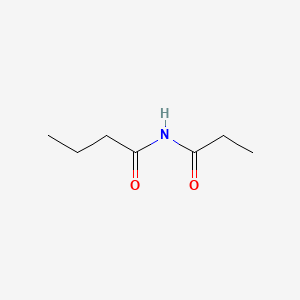

![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)

![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)

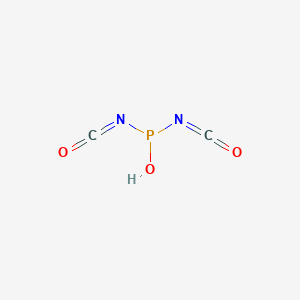
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
